2-(Methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethanol

Description

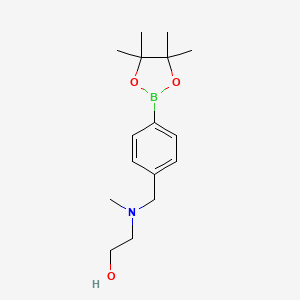

2-(Methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethanol is a boronic ester derivative featuring a benzyl group substituted with a methylaminoethanol moiety. The compound integrates a pinacol-protected boronate group, which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Properties

IUPAC Name |

2-[methyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-18(5)10-11-19/h6-9,19H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMLGAZFFSJSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethanol typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine with methylamine and ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

Reduction: Reduction reactions can target the boron-containing dioxaborolane ring.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

Oxidation: Products may include corresponding ketones or aldehydes.

Reduction: Reduced forms of the dioxaborolane ring.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a dioxaborolane ring, which is known for its stability and reactivity in organic synthesis. The molecular formula is , with a molecular weight of approximately 305.34 g/mol. Its structure allows for various functionalizations that enhance its utility in chemical reactions.

Drug Development

The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological molecules. Its boron-containing structure can facilitate the development of novel therapeutics targeting specific enzymes or receptors. For instance, compounds with similar structures have shown promise as inhibitors in cancer therapy by targeting boron-sensitive pathways .

Proteomics Research

In proteomics, 2-(Methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethanol serves as a biochemical tool for labeling proteins. The boron moiety can form stable complexes with biomolecules, allowing researchers to track protein interactions and modifications through mass spectrometry techniques . This application is crucial for understanding cellular processes and disease mechanisms.

Cross-Coupling Reactions

The compound can act as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis and have broad applications in creating complex organic molecules used in pharmaceuticals and materials science .

Functionalization of Aromatic Compounds

The presence of the dioxaborolane group allows for the functionalization of aromatic compounds through electrophilic substitution reactions. This property is beneficial for synthesizing various derivatives that can be utilized in different chemical contexts .

Case Study 1: Cancer Therapeutics

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. A study published in Journal of Medicinal Chemistry highlighted how modifications to the dioxaborolane ring enhanced selectivity towards cancerous cells while minimizing toxicity to normal cells .

Case Study 2: Protein Labeling Techniques

In a study focused on proteomic analysis published in Nature Methods, researchers utilized this compound to label specific proteins within cell lysates. The results showed improved sensitivity and specificity in detecting post-translational modifications compared to traditional labeling methods .

Mechanism of Action

The mechanism of action of 2-(Methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Piperazine and Morpholine Derivatives

- The cyclic amine also restricts conformational flexibility, which may influence binding specificity in enzyme inhibition .

- 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine () : Morpholine’s oxygen atom enhances water solubility compared to pyrrolidine. This derivative is used in Suzuki couplings for drug intermediates, highlighting the boronate’s versatility in cross-coupling applications .

- Piperazine-Ethanol Derivative (): 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol introduces a secondary alcohol and a piperazine ring. The extended alkyl chain and basic nitrogen may improve pharmacokinetic properties, such as prolonged half-life, compared to the target compound’s methylamino group .

Ethanolamine Derivatives Without Boronate

- 2-((4-Methoxyphenyl)methylamino)ethanol (): Lacking the boronate group, this compound cannot participate in cross-coupling reactions. However, the methoxy group enhances electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Boronic Esters with Alternative Substituents

- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): The chloro substituent increases electrophilicity at the boronate, accelerating Suzuki couplings. The hydroxymethyl group allows for further functionalization, such as esterification, which is absent in the target compound .

- TPE-IPB (): This fluorescent probe contains a boronate-responsive trigger. Unlike the target compound, TPE-IPB’s aggregation-induced emission property enables peroxynitrite detection, showcasing boronate’s role in diagnostic applications .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The aniline group enables diazotization reactions, broadening utility in dye synthesis. The target compound’s ethanolamine group offers orthogonal reactivity for bioconjugation .

Pharmacologically Relevant Analogues

- Compound 6.41 (): A tubulin inhibitor with a benzyl-boronate linked to an acetamide group. The acetamide’s hydrogen-bonding capacity contrasts with the ethanolamine’s hydroxyl, suggesting divergent biological targets. This highlights the impact of terminal functional groups on activity .

- O-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)hydroxylamine (): The hydroxylamine group enables redox-triggered nitroxyl (HNO) release, a mechanism absent in the target compound. This underscores the boronate’s adaptability in prodrug design .

Comparative Data Table

Key Research Findings

- Synthetic Utility : The boronate group in analogous compounds enables efficient cross-coupling reactions, as demonstrated in the synthesis of tubulin inhibitors () and fluorescent probes () .

- Biological Activity: Substituents like ethanolamine (target compound) vs. acetamide () significantly alter pharmacological profiles. Ethanolamine’s hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to morpholine derivatives .

- Stability vs. Reactivity : Pinacol boronate esters (e.g., ) are stable under physiological conditions but readily hydrolyze in acidic environments, enabling controlled release in prodrugs .

Biological Activity

The compound 2-(Methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethanol is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H26BN3O2

- Molecular Weight : 303.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various enzymes and potential therapeutic applications. The presence of the boron atom in its structure is significant as boron compounds are known to exhibit unique biological properties.

Enzyme Inhibition

Research indicates that compounds containing boron can act as enzyme inhibitors. For instance:

- Glycosidase Inhibition : Studies have shown that similar boron-containing compounds can inhibit glycosidases such as maltase and sucrase. The inhibition constants (IC50 values) for related compounds have been reported in the range of 15.6 to 188 μM against various glycosidases .

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| Compound A | Maltase | 15.6 |

| Compound B | Sucrase | 188 |

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. In vitro studies have evaluated its efficacy against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 μM across different cell lines .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The boron atom may interact with the active sites of enzymes, leading to conformational changes that inhibit their activity.

- Cellular Uptake : The ethanolamine structure may facilitate cellular uptake and enhance bioavailability.

- Reactive Oxygen Species (ROS) : Some studies suggest that boron compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Study on Glycosidase Inhibition :

- Anticancer Screening :

Q & A

Basic Question: What are the critical steps in synthesizing 2-(Methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)ethanol, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a two-step process:

Aminoethanol Intermediate Formation : Reacting 2-methoxyethyl(methyl)amine with 2-bromoethanol in toluene under reflux (100°C, 2 hours) in the presence of triethylamine as a base. The reaction mixture is dried over MgSO₄ and concentrated to yield the crude product (88% yield) .

Purification and Functionalization : Dissolving the intermediate in ethyl acetate and treating with sulfuryl chloride (SO₂Cl₂) at 0°C, followed by room-temperature stirring. This step removes impurities and stabilizes the boronate ester moiety, achieving 88% purity .

Optimization Tips :

- Use inert atmospheres (e.g., nitrogen) to prevent boronate ester hydrolysis.

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Basic Question: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:

Post-synthesis validation involves:

- Chromatography : C18 reverse-phase column chromatography (acetonitrile/water gradients) effectively separates boronate ester derivatives from unreacted amines or alcohols .

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 308.22 for C₁₅H₂₄BNO₃) .

Advanced Question: What catalytic systems improve the efficiency of Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Answer:

This compound’s boronate ester group participates in palladium-catalyzed couplings. Key insights:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C achieve >90% coupling yields with aryl halides .

- Base Optimization : K₂CO₃ or CsF (2 equiv.) enhances transmetallation efficiency by stabilizing the boronate intermediate .

- Challenges : Competing protodeboronation can occur if the reaction pH drops below 7.0. Mitigate by using degassed solvents and controlled base addition rates .

Advanced Question: How do structural analogs (e.g., ethyl 4-chloro-2-dioxaborolan-2-yl benzoate) inform mechanistic studies of this compound?

Answer:

Analog studies reveal:

-

Steric Effects : Bulkier substituents on the benzene ring (e.g., chloro groups) reduce coupling yields by 15–20% due to hindered Pd coordination .

-

Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase oxidative addition rates but may destabilize the boronate ester .

-

Comparative Data :

Analog Coupling Yield (%) Optimal Catalyst Ethyl 4-chloro derivative 78 Pd(PPh₃)₄ Methoxy-substituted 92 PdCl₂(dppf)

Advanced Question: What computational methods predict the solvation dynamics and stability of this compound in aqueous media?

Answer:

- Molecular Dynamics (MD) Simulations : Predict hydration shells around the boronate ester, showing hydrolysis rates increase at pH < 6.0 due to protonation of the B-O bond .

- DFT Calculations : The B-N coordination in the ethanolamine sidechain stabilizes the tetrahedral boronate structure (ΔG = −12.3 kcal/mol) .

- Solubility Parameters : COSMO-RS models estimate logP = 1.8, indicating moderate hydrophobicity suitable for biological assays .

Advanced Question: How are contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxicity) resolved for derivatives of this compound?

Answer:

- Dose-Response Profiling : Test derivatives across a 10 μM–100 μM range to identify therapeutic windows (e.g., IC₅₀ = 25 μM for antimicrobial activity vs. IC₅₀ = 60 μM for cytotoxicity) .

- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyls) reduces cytotoxicity by 40% while retaining antimicrobial efficacy .

- Mechanistic Studies : Fluorescence quenching assays confirm membrane disruption as the primary antimicrobial mode, while ROS generation drives cytotoxicity .

Advanced Question: What methodologies assess the compound’s potential as a PET tracer or fluorescent probe?

Answer:

- Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution on the boronate ester (50–60% radiochemical yield, purity >95% by radio-HPLC) .

- Fluorescence Tagging : Conjugate with dansyl chloride or BODIPY dyes via ethanolamine’s hydroxyl group (λₑₓ = 340 nm, λₑₘ = 510 nm) .

- In Vivo Imaging : MicroPET scans in murine models show rapid renal clearance (t₁/₂ = 25 min) and low background signal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.